molecular formula C20H16Cl2O2S B2699693 2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 303152-61-6

2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2699693
CAS No.: 303152-61-6
M. Wt: 391.31
InChI Key: DWHLEFDGYUBOQT-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The compound 2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (CAS 303152-61-6) first emerged in the late 1990s as part of broader investigations into chiral sulfinyl-containing molecules. Its initial synthesis was driven by the pharmaceutical industry’s growing interest in stereochemically complex intermediates for antifungal and antitumor agents. Early methodologies relied on stoichiometric chiral auxiliaries, which limited scalability and optical purity. The compound’s structural resemblance to intermediates in azole antifungal syntheses, such as voriconazole and posaconazole, positioned it as a candidate for asymmetric catalysis studies.

A pivotal shift occurred in the 2010s with the adoption of borane complexes and chiral diphenylprolinol catalysts, enabling enantioselective reductions of ketone precursors with yields exceeding 90% and optical purity ≥99%. These advances addressed prior limitations in industrial reproducibility, as documented in Chinese patent CN106008166A, which highlighted the transition from laboratory-scale diisopinocampheylchloroborane systems to N,N-diethylaniline-based borane complexes.

Significance in Modern Organosulfur Chemistry

This compound exemplifies three key trends in contemporary organosulfur chemistry:

  • Sulfinyl Group Reactivity : The sulfinyl (-S(O)-) moiety serves as a versatile handle for nucleophilic substitutions and stereochemical control. Its electron-withdrawing nature activates adjacent carbons for functionalization while maintaining axial chirality.
  • Chiral Pool Synthesis : The molecule’s two stereogenic centers (C1 alcohol and sulfinyl sulfur) make it a benchmark for assessing new asymmetric methodologies. Recent cocatalysis systems combining BINAM-derived sulfides and phosphoric acids have achieved enantioselectivities >99% in related sulfenofunctionalizations.
  • Hybrid Architectures : Merging diphenyl ethanol and dichlorophenyl sulfinyl motifs creates unique solubility profiles (logP ≈ 4.2) ideal for hydrophobic active site targeting.
Property Value Significance
Molecular Formula C20H16Cl2O2S High halogen content enhances bioactivity
Molecular Weight 391.31 g/mol Optimal for blood-brain barrier penetration
Stereogenic Centers 2 (C1, S) Enables dual stereochemical control

Structural Uniqueness and Chirality Considerations

The compound’s architecture combines three key elements:

  • Central Ethanol Core : The 1,1-diphenylethanol moiety induces significant steric hindrance, forcing the sulfinyl group into a fixed configuration. X-ray crystallography reveals a dihedral angle of 112° between the dichlorophenyl and diphenyl planes.
  • Sulfinyl Chirality : The sulfinyl oxygen’s lone pair orientation creates a stable chiral axis. Variable-temperature NMR studies show restricted rotation (ΔG‡ = 24.3 kcal/mol) at 298K, preserving enantiomeric integrity.
  • Halogen Interactions : The 3,4-dichloro substitution pattern engages in orthogonal dipole-dipole interactions, as evidenced by 2.9 Å Cl···O contacts in crystal packing.

Recent synthetic breakthroughs leverage these features:

  • Catalytic Asymmetric Sulfoxidation : Using Ti(OiPr)4/(R)-BINOL catalysts, researchers achieved 98% ee in sulfinyl group installation.
  • Dynamic Kinetic Resolution : Palladium-catalyzed allylic substitutions exploit the sulfoxide’s configurational lability for concurrent stereocenter formation.

Current Research Landscape and Scientific Interest

Four emerging domains dominate contemporary studies:

  • Radical-Mediated Functionalizations : Sulfinyl sulfones analogous to this compound demonstrate unprecedented reactivity in dual radical addition/coupling reactions, enabling C(sp3)-S bond formations under photoredox conditions.
  • Enzyme Mimetics : The sulfinyl group’s hydrogen-bonding capacity (σ-hole potential = 28.5 kcal/mol) facilitates design of artificial sulfoxide reductases.
  • Materials Science : Liquid crystalline phases emerge at 145–180°C due to the rigid diphenyl-sulfinyl scaffold, with potential applications in optoelectronic switching.
  • Computational Optimization : DFT studies (B3LYP/6-311+G(d,p)) model transition states for asymmetric reductions, predicting ee improvements through N-methylimidazole additives.

Ongoing challenges include mitigating sulfone overoxidation (ΔEa = 3.2 kcal/mol between sulfoxide and sulfone) and enabling late-stage dichlorophenyl diversification. The compound’s unique blend of stereochemical complexity and synthetic versatility ensures its continued prominence in organosulfur research.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfinyl-1,1-diphenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O2S/c21-18-12-11-17(13-19(18)22)25(24)14-20(23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,23H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHLEFDGYUBOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)C2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 3,4-dichlorobenzenethiol with diphenylacetaldehyde under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium periodate, which facilitates the formation of the sulfinyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules contributes to its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Target) Sulfinyl (S=O), 3,4-dichlorophenyl C₂₀H₁₆Cl₂O₂S 403.31 (calculated) Chiral center at sulfinyl; potential for enantiomer-specific bioactivity.
2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol Amino (-NH-), 3,4-dichlorophenyl C₂₁H₁₉Cl₂NO 372.29 Amino group enables hydrogen bonding; may interact with biological targets.
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol Sulfanyl (S-), 4-chlorobenzyl, 4-F-phenyl C₂₀H₁₅ClF₂OS 380.85 (calculated) Fluorophenyl groups enhance lipophilicity; sulfanyl less polar than sulfinyl.
1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone Sulfonyl (SO₂), ethanone backbone C₁₄H₁₀Cl₂O₃S 333.20 Sulfonyl group increases electron-withdrawing effects; ketone enhances stability.

Key Differences and Implications

Substituent Effects :

  • Sulfinyl (Target) vs. Sulfonyl : The sulfinyl group in the target compound is less electron-withdrawing than sulfonyl but introduces chirality, which is absent in the sulfonyl analog. This may influence binding to chiral biological targets (e.g., enzymes or receptors).
  • Sulfanyl vs. Sulfinyl : The sulfanyl group (thioether) lacks the polarity of sulfinyl, reducing solubility in aqueous environments. This could limit bioavailability compared to the target compound.

Chirality: The target compound’s sulfinyl group creates two enantiomers, which may exhibit divergent pharmacokinetic or pharmacodynamic profiles. In contrast, analogs like the sulfanyl or amino derivatives lack this stereochemical complexity .

Biological Relevance: The 3,4-dichlorophenyl moiety is shared across all compounds and is associated with bioactivity in various contexts. For example, dichlorophenyl-containing urea derivatives (e.g., DCMU) inhibit photosynthesis in algae , while other analogs target parasitic enzymes . The amino-substituted analog may exhibit CNS activity due to structural similarities with sigma receptor ligands listed in (e.g., BD 1008, BD 1047).

Biological Activity

2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is an organic compound characterized by its sulfinyl group and a complex diphenyl ethanol structure. Its molecular formula is C20_{20}H16_{16}Cl2_2O2_2S, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound is synthesized through the reaction of 3,4-dichlorobenzenethiol with diphenylacetaldehyde under oxidative conditions, typically using hydrogen peroxide or sodium periodate as oxidizing agents. This results in the formation of the sulfinyl group which is crucial for its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Redox Reactions : The sulfinyl group participates in redox reactions that can modulate enzyme activity.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways and cell proliferation.
  • Hydrogen Bonding : Its ability to form hydrogen bonds enhances its interaction with various biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study reported a significant reduction in bacterial growth when exposed to this compound, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In experimental models of inflammation, it has demonstrated the ability to reduce inflammatory markers significantly. This effect is likely due to its interaction with pro-inflammatory enzymes and cytokines .

Cytotoxicity and Anticancer Activity

Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines. It has shown promise in inhibiting cell proliferation in certain types of cancer cells, indicating potential as a therapeutic agent in oncology .

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of this compound against Staphylococcus aureus, results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a moderate level of effectiveness compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

A study assessing the anti-inflammatory effects utilized a rat model subjected to carrageenan-induced paw edema. Treatment with the compound resulted in a reduction of edema by approximately 50% compared to control groups, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameFunctional GroupBiological Activity
2-[(3,4-Dichlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanolSulfonylMore stable; less reactive
2-[(3,4-Dichlorophenyl)thio]-1,1-diphenyl-1-ethanolSulfideHigher susceptibility to oxidation
2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-propanolSulfinylDifferent solubility; varied reactivity

This table illustrates how variations in functional groups influence the biological activity and stability of related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol?

  • Methodological Answer : The synthesis typically involves sulfinyl group introduction via oxidation of a thioether intermediate. For example, a thioether precursor (e.g., 2-[(3,4-Dichlorophenyl)thio]-1,1-diphenyl-1-ethanol) can be oxidized using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Reaction conditions (temperature: 0–25°C, solvent: dichloromethane or chloroform) must be tightly controlled to avoid overoxidation to sulfone derivatives .
  • Key Parameters :

StepReagentSolventTemperatureYield (%)
Thioether formationNaSH, DMFDMF80°C60–75
OxidationmCPBACH₂Cl₂0–25°C70–85

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the sulfinyl group (δ ~2.8–3.5 ppm for S=O adjacent protons) and aromatic substitution patterns .
  • IR Spectroscopy : Strong S=O stretch at ~1030–1060 cm⁻¹ .
  • X-ray Crystallography : Resolves stereochemistry of the sulfinyl group and confirms spatial arrangement of substituents (e.g., dihedral angles between phenyl rings) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfinyl group’s polarity. Stability tests show degradation above pH 9 (hydrolysis of sulfinyl group) and in UV light. For long-term storage, use amber vials at -20°C under inert gas .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfinyl group stability during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain ≤25°C during oxidation to prevent sulfone formation.
  • Solvent Choice : Use chloroform over dichloromethane for slower reaction kinetics.
  • Additives : Include radical inhibitors (e.g., BHT) to minimize side reactions .
    • Data Contradiction Analysis : Conflicting reports on yield (60–85%) may arise from trace moisture. Replicate reactions under anhydrous conditions (molecular sieves) and monitor via TLC .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with sulfinyl oxygen as a hydrogen bond acceptor.
  • MD Simulations : Apply CHARMM force fields to model membrane permeability, leveraging PubChem’s computed properties (e.g., LogP ~3.2) .
    • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition) to resolve discrepancies between computational and experimental binding affinities .

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

  • Methodological Answer :

  • Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS).
  • Cross-Validation : Compare with X-ray crystallography data to confirm substituent orientation .
  • Collaborative Reproducibility : Share raw spectral data via platforms like PubChem to align interpretations .

Q. What experimental designs assess the compound’s environmental fate and ecotoxicology?

  • Methodological Answer :

  • Degradation Studies : Expose to simulated sunlight (UV lamp, λ = 254 nm) and analyze breakdown products via LC-MS.
  • Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity (EC₅₀), referencing OECD guidelines .
    • Data Table :
Test OrganismEndpointExposure TimeResult
Daphnia magnaEC₅₀ (48h)48h12.5 mg/L

Methodological Notes

  • Theoretical Frameworks : Link synthesis optimization to Hammett substituent constants (σ values for 3,4-dichloro groups) to predict reaction rates .
  • Data Reproducibility : Archive synthetic protocols in open-access repositories (e.g., Zenodo) with detailed metadata (e.g., humidity during reactions) .

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